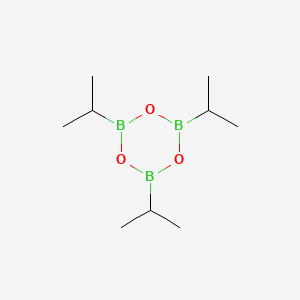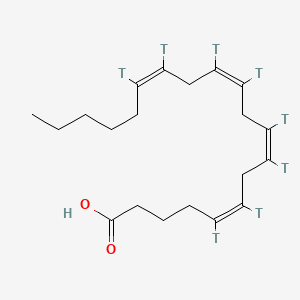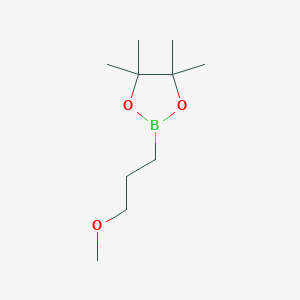
2,6-Dicyclopentylaniline
説明
2,6-Dicyclopentylaniline (DCPA) is an organic compound that belongs to the family of anilines. It is widely used in the synthesis of various materials such as pigments, dyes, and pharmaceuticals. The unique structure of DCPA makes it a valuable compound in scientific research.
科学的研究の応用
Genotoxicity and Mutagenicity Studies
Genotoxicity in Mammalian Cells
A study by Chao et al. (2012) investigated the genotoxic effects of alkylanilines, including 2,6-dimethylaniline (a compound structurally related to 2,6-dicyclopentylaniline), on mammalian cells. The research highlighted the role of reactive oxygen species (ROS) in inducing mutations and DNA damage in response to these compounds (Chao et al., 2012).
DNA Adduct Formation
Gonçalves et al. (2001) focused on DNA adduct formation by 2,6-dimethylaniline, examining the synthesis and characterization of these adducts. This study provides insights into the molecular interactions and potential genotoxic effects of similar compounds (Gonçalves et al., 2001).
Chemical Oxidation Processes
- Fenton Process Oxidation: Masomboon et al. (2009) explored the degradation of 2,6-dimethylaniline through the Fenton process, revealing insights into the oxidative breakdown and environmental implications of related compounds (Masomboon et al., 2009).
Biological Evaluation and Catalysis
Biological Evaluation of Nucleosides
Peterson and Vince (1991) synthesized novel carbocyclic purine nucleosides incorporating 2,6-diaminopurine, a derivative of 2,6-dimethylaniline, assessing their antitumor and antiviral activity. This research is relevant for understanding the biological applications of similar compounds (Peterson & Vince, 1991).
Catalytic Systems Design
Oleinik et al. (2004) presented a synthetic approach to substituted 2-cycloalkyl- and 2,6-dicycloalkylanilines, highlighting their use in catalytic systems for olefin polymerization. This research illustrates the application of this compound analogues in catalysis (Oleinik et al., 2004).
Environmental Impact and Toxicology
- Subacute Toxicity in Rats: Short et al. (1983) studied the subacute toxicity of various ring-substituted dialkylanilines, including 2,6-dimethylaniline, in rats. This research provides insights into the potential health risks and environmental impact of structurally related compounds (Short et al., 1983).
特性
IUPAC Name |
2,6-dicyclopentylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c17-16-14(12-6-1-2-7-12)10-5-11-15(16)13-8-3-4-9-13/h5,10-13H,1-4,6-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIPZQFILTYQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C(=CC=C2)C3CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478869 | |
| Record name | Benzenamine, 2,6-dicyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67330-67-0 | |
| Record name | Benzenamine, 2,6-dicyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67330-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester](/img/structure/B3055776.png)


![[2-Amino-4-(2-aminophenyl)-4-oxobutanoyl]oxy sulfate](/img/structure/B3055782.png)
